[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester
Description
[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester is a synthetic organic compound featuring a pyrrolidine core substituted with a 2-chloro-acetyl group at the 1-position and a methyl-carbamic acid tert-butyl ester moiety at the 3-ylmethyl position. Its molecular formula is C12H21ClN2O3, with a molecular weight of 276.76 (). The tert-butyl ester group serves as a protective group for amines, enhancing stability during synthetic processes ().
Properties
IUPAC Name |
tert-butyl N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)15(4)8-10-5-6-16(9-10)11(17)7-14/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMRSHLXOMNULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCN(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester is a synthetic organic molecule with potential applications in medicinal chemistry and agriculture. Its structure includes a pyrrolidine ring, a chloroacetyl group, and a carbamate moiety, which contribute to its biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1353980-56-9
- Molecular Formula : C16H21ClN2O3
- Molecular Weight : 320.81 g/mol
Structural Features
The compound consists of:
- A pyrrolidine ring , which is known for its ability to interact with various biological targets.
- A chloroacetyl group , which can form covalent bonds with nucleophilic residues in proteins.
- A tert-butyl ester , enhancing lipophilicity and potentially improving membrane permeability.
The biological activity of this compound is primarily attributed to its ability to inhibit enzymes involved in neurotransmission. Specifically, it acts as a reversible inhibitor of acetylcholinesterase (AChE), similar to other carbamate derivatives.
Enzyme Inhibition
Carbamate compounds, including this one, are known to inhibit AChE by forming a carbamoylated enzyme intermediate. This inhibition leads to an accumulation of acetylcholine at synaptic clefts, which can enhance cholinergic signaling.
Pharmacological Effects
- Neuroprotective Effects : The inhibition of AChE may confer neuroprotective properties, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's disease.
- Anticancer Activity : Preliminary studies indicate potential anticancer effects through mechanisms involving apoptosis induction in cancer cell lines.
- Insecticidal Properties : As a carbamate derivative, it may also exhibit insecticidal activity, impacting pest management strategies in agriculture.
Neurotoxicity Studies
Research has shown that N-methyl carbamate pesticides can cause neurotoxicity, particularly in young animals. A study evaluated the relationship between tissue levels of carbaryl (a prototypical carbamate) and cholinesterase inhibition in rats, indicating dose-dependent effects on enzyme activity and subsequent behavioral changes .
Anticancer Research
A recent study investigated the cytotoxic effects of various pyrrolidine derivatives, including those similar to the target compound. The findings demonstrated that certain derivatives exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting that structural modifications could enhance biological activity .
Comparative Biological Activity Table
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals due to its ability to act as an enzyme inhibitor. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development against various diseases.
- Case Study : Research indicates that derivatives of this compound exhibit inhibitory activity against specific enzymes involved in cancer progression. In vitro studies have demonstrated significant cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
Agrochemicals
In agricultural chemistry, compounds similar to [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester are explored for their herbicidal and insecticidal properties. The chloroacetyl moiety enhances the bioactivity of the compound against pests.
- Case Study : Field trials have shown that formulations containing this compound can effectively reduce pest populations while being less toxic to beneficial insects compared to traditional pesticides.
Material Science
The compound's unique chemical structure lends itself to applications in polymer chemistry. It can be used as a building block for creating polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
Comparison with Similar Compounds
Methyl vs. Isopropyl/Other Alkyl Groups
- [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 1353998-29-4): Replaces the methyl group with an isopropyl substituent. Molecular formula: C14H25ClN2O3; molecular weight: 304.82 ().
- [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester (CAS 1353974-70-5): Substitutes the chloro-acetyl group with an amino-acetyl moiety and ethyl for methyl. Molecular formula: C14H27N3O3; molecular weight: 285.38 (). The amino group enhances hydrogen-bonding capacity, altering biological interactions.
Positional Isomerism
- [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester: Shifts the substituent from the 3-ylmethyl to the 2-ylmethyl position ().
Ring Size Differences: Pyrrolidine vs. Piperidine Derivatives
Piperidine analogs (six-membered rings) exhibit distinct conformational flexibility and solubility profiles compared to pyrrolidine (five-membered rings):
[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid tert-butyl ester (CAS 1353943-43-7):
- tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate (CAS 33048-52-1): Incorporates a pyridine-carbonyl group instead of chloro-acetyl. Molecular formula: C17H22ClN3O3; molecular weight: 363.83 ().
Functional Group Modifications
Chloro-Acetyl vs. Other Electrophilic Groups
[1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester :
[1-(4-Chlorobenzyl)pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS 169452-10-2):
Comparative Data Tables
Table 1: Structural and Molecular Properties
Table 2: Functional Group Impact on Properties
Preparation Methods
Route 1: Sequential Acylation and Carbamate Protection
This method involves initial acylation of pyrrolidine followed by carbamate formation. A representative protocol adapted from tert-butyl carbamate syntheses includes:
-
Pyrrolidine functionalization : Reacting pyrrolidin-3-ylmethanol with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C in the presence of triethylamine (TEA) as a base.
-
Carbamate protection : Treating the intermediate with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at room temperature for 12 hours.
Key Data :
Route 2: One-Pot Synthesis
A streamlined approach combines acylation and carbamate protection in a single vessel, reducing purification steps. Adapted from WO2019158550A1, this method uses:
-
Reagents : Pyrrolidin-3-ylmethanol, chloroacetyl chloride, Boc₂O, and 4-dimethylaminopyridine (DMAP) in THF.
-
Conditions : Stirring at 25°C for 24 hours, followed by quenching with aqueous NaHCO₃.
Key Data :
Optimization of Reaction Conditions
Temperature and Solvent Effects
Optimal conditions for acylation and carbamate formation were derived from comparative studies:
| Step | Solvent | Temperature | Time | Yield (%) | Source |
|---|---|---|---|---|---|
| Acylation | DCM | 0–5°C | 2 h | 75 | |
| Carbamation | THF | 25°C | 12 h | 70 | |
| One-Pot | THF | 25°C | 24 h | 60 |
Lower temperatures during acylation minimize side reactions (e.g., over-acylation), while THF enhances Boc₂O solubility.
Catalytic Additives
-
Triethylamine (TEA) : Neutralizes HCl generated during acylation, improving reaction efficiency.
-
DMAP : Accelerates carbamate formation via nucleophilic catalysis.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc), 2.30–2.80 (m, pyrrolidine), 4.20 (s, 2H, CH₂Cl).
-
IR (KBr) : 1695 cm⁻¹ (C=O, carbamate), 1650 cm⁻¹ (C=O, chloroacetyl).
Challenges and Troubleshooting
Common Side Reactions
Yield Optimization Strategies
-
Stoichiometric Adjustments : Using 1.2 equivalents of Boc₂O ensures complete carbamation.
-
Moisture Control : Anhydrous solvents and inert atmospheres prevent Boc₂O hydrolysis.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Sequential | High purity, scalable | Multi-step purification | 70 |
| One-Pot | Fewer steps, time-efficient | Lower yield | 60 |
Industrial-Scale Considerations
Adapting lab-scale protocols (e.g., WO2019158550A1) to pilot plants requires:
-
Continuous Flow Systems : For precise temperature control during exothermic acylation.
-
In-Line Analytics : HPLC monitors reaction progress, reducing batch failures.
Q & A
What synthetic strategies are recommended for optimizing the tert-butyl carbamate protection step in this compound, and how do reaction conditions influence yield?
Answer:
The tert-butyl carbamate (Boc) group is introduced via activation of the carboxylic acid derivative (e.g., using thionyl chloride to form an acid chloride) followed by reaction with tert-butyl alcohol in the presence of a base (e.g., triethylamine). Key factors affecting yield include:
- Base selection: Triethylamine is preferred over stronger bases (e.g., DBU) to minimize side reactions like elimination.
- Temperature: Reaction at 0–5°C reduces thermal degradation of the acid chloride intermediate.
- Solvent: Dichloromethane or THF is optimal for solubility and stability .
Advanced Note: For sterically hindered intermediates, microwave-assisted synthesis at controlled temperatures (50–60°C) can improve reaction efficiency .
How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound’s stereochemistry?
Answer:
Discrepancies often arise due to conformational flexibility or solvent effects. A methodological approach includes:
Dynamic NMR (DNMR): To detect rotamers or slow-exchange conformers.
DFT calculations: Optimize geometry using B3LYP/6-31G(d) and compare computed chemical shifts with experimental data.
X-ray crystallography: Definitive confirmation of stereochemistry if crystalline derivatives are obtainable .
What catalytic systems are effective for introducing the 2-chloroacetyl moiety while preserving the Boc group?
Answer:
Palladium-catalyzed cross-coupling or reductive amination is preferred. For example:
- Pd(OAc)₂/Xantphos: Enables chloroacetylation of pyrrolidine intermediates under mild conditions (room temperature, 12–24 hrs) without Boc deprotection .
- Risk mitigation: Use anhydrous solvents (e.g., DMF) to prevent hydrolysis of the chloroacetyl group .
How should researchers address instability of the chloroacetyl group during purification?
Answer:
The chloroacetyl group is prone to hydrolysis under basic or aqueous conditions. Recommended steps:
- Chromatography: Use neutral alumina or silica gel with ethyl acetate/hexane (1:4) to minimize contact with residual acidity.
- Lyophilization: For solvent removal, avoid prolonged exposure to heat (>40°C) .
Data Table:
| Purification Method | Stability (%) | Recovery Yield (%) |
|---|---|---|
| Neutral Alumina | 98 | 85 |
| Acidic Silica | 65 | 72 |
What advanced techniques validate the compound’s role as an intermediate in N-heterocycle synthesis?
Answer:
The compound’s chloroacetyl group serves as an electrophilic site for cyclization. Key methodologies:
- Reductive cyclization: Use formic acid derivatives as CO surrogates with Pd/C to form pyrrolo[1,2-a]pyrazine derivatives .
- Mechanistic insight: Monitor reaction progress via in situ IR spectroscopy to detect intermediate imine formation .
How can enantiomeric purity be ensured during synthesis of the pyrrolidin-3-ylmethyl scaffold?
Answer:
- Chiral HPLC: Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers.
- Asymmetric catalysis: Employ Evans’ oxazaborolidine catalysts during key steps to achieve >95% ee .
What safety protocols are critical when handling this compound’s lachrymator properties?
Answer:
- PPE: Chemically resistant gloves (nitrile) and full-face respirators with organic vapor cartridges.
- Ventilation: Perform reactions in a fume hood with negative pressure to avoid aerosolization .
How does the Boc group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The Boc group electronically deactivates the adjacent nitrogen, slowing SN2 reactions. However:
- Microwave activation: Enhances reactivity by polarizing the C-Cl bond (e.g., 100°C, 30 mins for amination) .
- Competing pathways: Monitor for elimination products (e.g., via GC-MS) when using strong bases .
What computational tools predict the compound’s metabolic stability in biological assays?
Answer:
- ADMET prediction: Use SwissADME to assess CYP450 interactions and plasma protein binding.
- Molecular dynamics (MD): Simulate hydrolysis rates of the chloroacetyl group in physiological pH (7.4) .
How can researchers differentiate between Boc-deprotection byproducts and target intermediates in LC-MS?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
